molecular formula C15H16N2O3 B1355870 N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 953719-97-6

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B1355870
CAS No.: 953719-97-6
M. Wt: 272.3 g/mol
InChI Key: WTDDEMCMWNCSLX-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that features both amine and ether functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure consists of a phenyl ring substituted with an amino group at the 3-position and a methoxyphenoxy group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitroaniline and 4-methoxyphenol.

    Nitration and Reduction: 3-Nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Etherification: 4-Methoxyphenol is reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.

    Amide Formation: The final step involves the coupling of 3-aminophenylamine with 2-(4-methoxyphenoxy)acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

This compound may be explored for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its efficacy in various assays.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structure can be optimized for better pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, this compound might be used in the development of polymers, resins, or coatings due to its functional groups that can participate in polymerization reactions.

Mechanism of Action

The mechanism by which N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide exerts its effects depends on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it could target specific proteins or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-Aminophenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

    N-(3-Aminophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can also affect the compound’s solubility and interaction with biological targets, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-5-7-14(8-6-13)20-10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDDEMCMWNCSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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